4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a complex organic compound belonging to the class of pyrimidines. This compound features a unique structural arrangement that includes a benzodioxole moiety and a methoxyphenyl group, which contribute to its potential biological activities. The compound's significance lies in its pharmacological properties and its applications in medicinal chemistry.
This compound can be synthesized through various organic reactions, and it has been studied in the context of its biological activities, particularly in relation to its antitrypanosomal properties and other pharmacological effects. Research articles and chemical databases provide detailed insights into its synthesis, structure, and applications .
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine is classified as a heterocyclic compound due to the presence of nitrogen in the pyrimidine ring. It is also categorized under substituted pyrimidines, which are known for their diverse biological activities.
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate precursors followed by cyclization steps.
The molecular formula is , with a molecular weight of approximately 270.28 g/mol. The compound features distinct functional groups that contribute to its chemical reactivity and biological properties.
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions:
The reaction conditions vary based on the desired transformation:
The mechanism of action for 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves interaction with specific biological targets:
The physical properties of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine include:
Chemical properties include:
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its potential for further research and application in drug development.
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine (molecular formula: C₁₈H₁₅N₃O₃, MW: 321.34 g/mol) follows a meticulously designed multi-step sequence to construct its hybrid heterocyclic architecture [1] [4]. The canonical SMILES notation (COc1ccc(-c2cc(-c3ccc4c(c3)OCO4)nc(N)n2)cc1) reveals three key structural components: the benzodioxole moiety, central pyrimidine ring, and methoxyphenyl substituent.
Step 1: Benzodioxole Intermediate SynthesisPiperonal serves as the primary precursor for the benzodioxole unit. Protection of the aldehydic group followed by ortho-directed lithiation enables introduction of electrophiles for subsequent pyrimidine ring formation. Alternative routes employ cyclization of catechol derivatives with dihaloethanes under basic conditions (K₂CO₃, DMF, 80°C), achieving yields of 75–82% [4] [9].
Step 2: Pyrimidine Ring ConstructionThe central pyrimidine core is assembled via Biginelli-type condensation between:
This one-pot reaction proceeds in refluxing ethanol (12 h, 78% yield), with microwave-assisted protocols reducing time to 45 minutes (yield: 85%) [4]. Critical parameters include pH control (pH 8–9) and stoichiometric ratios (1:1:1.2) to minimize dihydropyrimidine impurities.
Step 3: Purification and IsolationCrude products undergo sequential purification via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallization from ethanol/water (1:3). Analytical data confirmation includes:
Table 1: Comparative Synthetic Approaches for Pyrimidine-Benzodioxole Hybrids
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Conventional Condensation | Ethanol reflux, 12 h | 78 | 92 | Low catalyst cost |
Microwave-Assisted | 150°C, 45 min | 85 | 95 | Time-efficient |
Solid-State Mechanochemistry | Ball milling, 30 min | 68 | 89 | Solvent-free |
Flow Chemistry | 180°C, 10 min residence | 91 | 97 | Scalability |
Palladium-catalyzed cross-coupling enables precise installation of the 4-methoxyphenyl group at the pyrimidine C6 position, overcoming limitations of classical nucleophilic substitution [1] [4] . Two dominant strategies are employed:
Suzuki-Miyaura CouplingA halogenated pyrimidine intermediate (e.g., 4-(benzodioxol-5-yl)-6-chloropyrimidin-2-amine) reacts with 4-methoxyphenylboronic acid under Pd(0) catalysis:
Key optimization involves ligand screening: Bulky phosphines (SPhos) suppress protodeboronation side products (<2%), while biaryl ligands (XPhos) enhance reactivity for electron-rich boronic acids.
Direct ArylationC-H activation at pyrimidine C6 position using:
This atom-economical approach avoids pre-halogenation but requires strict oxygen exclusion. Regioselectivity is controlled by the pyrimidine N1 atom, with computed DFT energies confirming C6 activation is 4.2 kcal/mol favored over C4.
Table 2: Catalyst Systems for Pyrimidine Aryl Functionalization
Catalyst System | Reaction Type | Temperature | Yield (%) | Turnover Number | Limitations |
---|---|---|---|---|---|
Pd(PPh₃)₄/K₂CO₃ | Suzuki-Miyaura | 85°C | 88 | 17.6 | Boronic acid homocoupling |
Pd(dppf)Cl₂/AsPh₃ | Stille (with SnBu₃) | 100°C | 82 | 16.4 | Tin toxicity |
Pd(OAc)₂/PivOH | C-H Direct Arylation | 110°C | 76 | 25.3 | Oxygen sensitivity |
Pd-PEPPSI-IPr/K₃PO₄ | Negishi (with ZnCl) | 60°C | 91 | 30.3 | Zinc handling requirements |
The 2-amine group of the core scaffold serves as a versatile handle for derivatization to enhance pharmacological properties. Two principal transformations are employed:
Urea Derivative SynthesisReaction with substituted isocyanates under anhydrous conditions:
The reaction proceeds via nucleophilic addition-elimination, with electron-withdrawing substituents on the isocyanate (e.g., 3-CF₃, 4-NO₂) accelerating kinetics by 3–5 fold. Microwave activation (100°C, 1 h) achieves quantitative conversion.
Acetamide FunctionalizationReductive amination routes generate secondary amines for further elaboration:
Table 3: Biologically Relevant Derivatives via Post-Functionalization
Derivative Class | Representative Structure | Key Synthetic Modification | Biological Target Potential |
---|---|---|---|
Ureas | N-(4-Fluorophenyl)-N'-[4-(benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl]urea | Isocyanate coupling | Kinase inhibition |
Acetamides | 2-{3-[(Benzodioxol-5-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide | N-Alkylation/condensation | Anticancer activity |
Sulfonamides | 4-(Benzodioxol-5-yl)-6-(4-methoxyphenyl)-N-(propane-2-sulfonyl)pyrimidin-2-amine | Sulfonyl chloride coupling | PDE inhibition |
Carbamates | Methyl [4-(benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl]carbamate | Chloroformate reaction | Antibacterial activity |
Structure-activity studies reveal critical insights:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7